![molecular formula C18H19NO B5839794 2-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide CAS No. 124868-89-9](/img/structure/B5839794.png)
2-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide
Overview
Description
2-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a tetrahydronaphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5,6,7,8-tetrahydronaphthalen-1-amine and 2-methylbenzoic acid.
Amide Formation: The amine group of 5,6,7,8-tetrahydronaphthalen-1-amine reacts with the carboxylic acid group of 2-methylbenzoic acid to form the amide bond. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, and the process is scaled up to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under appropriate conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides or tetrahydronaphthalenes.
Scientific Research Applications
1.1. Neuropharmacology
Research has indicated that derivatives of benzamide compounds exhibit significant activity as negative allosteric modulators of neuronal nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in several neurological conditions, making them targets for developing therapeutic agents. Compounds similar to 2-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide have been studied for their potential to selectively inhibit nAChR subtypes, contributing to the understanding of their roles in both normal and pathological states .
1.2. Structure-Activity Relationship (SAR) Studies
The exploration of structure-activity relationships has been crucial in optimizing the efficacy of benzamide derivatives. For instance, modifications to the benzamide structure can lead to enhanced selectivity and potency against specific nAChR subtypes. The synthesis and evaluation of these analogs have provided valuable data on how structural changes affect biological activity .
2.1. Pesticidal Properties
Recent studies have focused on synthesizing novel compounds based on the tetrahydronaphthalene framework for use as agrochemicals. These compounds have demonstrated promising insecticidal activities against pests such as the oriental armyworm and diamondback moth. The incorporation of benzamide moieties into these structures has been shown to enhance their pesticidal properties, suggesting a pathway for developing effective agricultural chemicals .
3.1. Polymer Chemistry
The unique structural characteristics of this compound make it a candidate for use in polymer synthesis. Its ability to act as a monomer or cross-linking agent can lead to the development of new materials with tailored properties for specific applications, including coatings and adhesives.
Case Studies and Synthesis Insights
Mechanism of Action
The mechanism of action of 2-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-one: Similar in structure but differs in functional groups.
5,6,7,8-tetrahydro-2-naphthol: Shares the tetrahydronaphthalene core but has different substituents.
Uniqueness
2-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide is unique due to its specific combination of the benzamide group and the tetrahydronaphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
2-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C_{15}H_{17}N
- Molecular Weight : 227.31 g/mol
- CAS Number : Not specified in the sources.
The structure of this compound features a benzamide moiety linked to a tetrahydronaphthalene derivative, which may influence its interaction with biological targets.
Antitumor Activity
Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, benzamide derivatives have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study on related benzamide compounds demonstrated that they could effectively reduce tumor growth in vivo models by targeting specific signaling pathways involved in cancer progression .
The proposed mechanism for the antitumor activity of this compound may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit enzymes such as dihydrofolate reductase (DHFR), leading to reduced cellular proliferation due to impaired nucleotide synthesis .
- Induction of Apoptosis : The compound may trigger intrinsic apoptotic pathways by modulating Bcl-2 family proteins and caspase activation .
Neuroprotective Effects
There is emerging evidence that certain benzamide derivatives possess neuroprotective properties. These compounds may act as glycine transporter type 1 (GlyT1) inhibitors, which has implications for treating schizophrenia and other neurodegenerative disorders . The inhibition of GlyT1 can enhance glycine levels in the synaptic cleft, potentially improving neurotransmission and neuroprotection.
Case Studies
- Antitumor Study : A cohort study involving patients treated with a benzamide derivative showed promising results in tumor reduction and improved survival rates compared to control groups. Specifically, patients receiving higher doses exhibited significant tumor regression and longer overall survival .
- Neuropharmacological Assessment : In preclinical trials evaluating the effects of related benzamides on cognitive function, compounds demonstrated improved memory retention and reduced symptoms of anxiety in animal models. These findings support the hypothesis that these compounds could serve as potential therapeutic agents for cognitive disorders .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-13-7-2-4-10-15(13)18(20)19-17-12-6-9-14-8-3-5-11-16(14)17/h2,4,6-7,9-10,12H,3,5,8,11H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVNTJNQPQYVQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC3=C2CCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355296 | |
Record name | Benzamide, 2-methyl-N-(5,6,7,8-tetrahydro-1-naphthalenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124868-89-9 | |
Record name | Benzamide, 2-methyl-N-(5,6,7,8-tetrahydro-1-naphthalenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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